molecular formula C10H18O4 B8378584 Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate

Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate

Cat. No.: B8378584
M. Wt: 202.25 g/mol
InChI Key: NSNPSDBQQPJHNC-UHFFFAOYSA-N
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Description

Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The raw materials are mixed in the appropriate ratios, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate depends on the specific reaction or applicationThe dioxolane ring can also participate in ring-opening reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate is unique due to its specific structure, which includes a pentanoic acid esterified with a dioxolane ring. This structure imparts unique chemical properties and reactivity compared to other similar compounds. The presence of the dioxolane ring makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 5-(2-methyl-1,3-dioxolan-2-yl)pentanoate

InChI

InChI=1S/C10H18O4/c1-10(13-7-8-14-10)6-4-3-5-9(11)12-2/h3-8H2,1-2H3

InChI Key

NSNPSDBQQPJHNC-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 6-oxo-heptanoic acid methyl ester (7.96 g, 50.32 mmol) in ethylene glycol (55.0 mL) was treated with trimethylorthoformate (10.65 mL, 110.14 mmol) followed by LiBF4 (963 mg, 10.06 mmol). The reaction mixture was heated at 95° C. for 14 h. The reaction mixture was cooled to rt and partitioned between EA and sat. aq. NaHCO3 The layers were separated and the aq. layer extracted with EA. The combined org. extracts were washed with sat. aq. NaHCO3, dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (50:1→2:1 hept-EA) gave the title compound as a dark yellow oil. TLC: rf (3:1 hept-EA)=0.30.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step Two
Quantity
10.65 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
LiBF4
Quantity
963 mg
Type
reactant
Reaction Step Three

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